BenchChemオンラインストアへようこそ!

Rapamycin, 41-O-demethyl-

Immunosuppression Metabolite pharmacology T-lymphocyte proliferation

Rapamycin, 41-O-demethyl- (also referred to as 41-O-desmethyl rapamycin or 41-O-demethylsirolimus) is a primary O-demethylated metabolite of the macrolide immunosuppressant sirolimus (rapamycin), generated via cytochrome P450 3A4 (CYP3A4)-mediated biotransformation in human liver and intestinal microsomes. This compound retains significant immunosuppressive activity, exhibiting an IC₅₀ of 1 nmol/L in phytohemagglutinin-stimulated human lymphocyte assays , and is recognized as the major circulating metabolite of sirolimus both in vivo and in vitro.

Molecular Formula C7H12N2
Molecular Weight 0
CAS No. 142382-16-9
Cat. No. B1177706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin, 41-O-demethyl-
CAS142382-16-9
SynonymsRapamycin, 41-O-demethyl-
Molecular FormulaC7H12N2
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)O)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)42(61-8)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-43(32(4)25-36-19-21-39(52)41(54)26-36)28-40(53)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-39,41-43,45-46,52,54,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41-,42+,43+,45-,46+,50-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

41-O-Demethyl Rapamycin (CAS 142382-16-9): A Defined Sirolimus Metabolite Reference Standard for Immunosuppressive Research and TDM Applications


Rapamycin, 41-O-demethyl- (also referred to as 41-O-desmethyl rapamycin or 41-O-demethylsirolimus) is a primary O-demethylated metabolite of the macrolide immunosuppressant sirolimus (rapamycin), generated via cytochrome P450 3A4 (CYP3A4)-mediated biotransformation in human liver and intestinal microsomes [1]. This compound retains significant immunosuppressive activity, exhibiting an IC₅₀ of 1 nmol/L in phytohemagglutinin-stimulated human lymphocyte assays [1], and is recognized as the major circulating metabolite of sirolimus both in vivo and in vitro [2]. Its established role as a key analyte in therapeutic drug monitoring (TDM) and its availability as a characterized reference standard make it a critical tool for analytical method development, immunoassay cross-reactivity studies, and abbreviated new drug application (ANDA) submissions [3].

Why Generic Sirolimus Metabolite Standards Cannot Substitute for 41-O-Demethyl Rapamycin (CAS 142382-16-9) in Regulated Analytical Workflows


Within the sirolimus metabolic pathway, individual demethylated and hydroxylated species exhibit profoundly divergent pharmacological and analytical behaviors that preclude interchangeable use. 41-O-demethyl rapamycin retains near-equipotent immunosuppressive activity relative to the parent drug (IC₅₀ 1 nmol/L) [1], whereas the structurally similar 39-O-demethyl metabolite demonstrates approximately 100,000-fold lower potency [2]. In immunoassay-based TDM, 41-O-demethylsirolimus cross-reacts at 86%–127% of the parent drug signal, substantially exceeding the 44%–50% cross-reactivity of hydroxysirolimus [3]. Furthermore, 41-O-demethyl rapamycin together with hydroxylation products constitutes the bulk of circulating metabolites and maintains a remarkably stable proportion irrespective of time post-transplantation or concomitant immunosuppressant therapy [4]. These quantitative disparities in potency, abundance, and immunoassay interference mean that substituting a generic sirolimus metabolite standard—or relying solely on parent drug calibrators—will yield inaccurate quantification in HPLC-MS/MS methods and unpredictable bias in immunoassay platforms, compromising both pharmacokinetic modeling and clinical dose adjustment decisions.

41-O-Demethyl Rapamycin (CAS 142382-16-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Sirolimus Metabolite Comparators


Immunosuppressive Potency Retention: 41-O-Demethyl Rapamycin vs. 39-O-Demethyl Rapamycin in Human Lymphocyte Proliferation Assays

41-O-demethyl rapamycin retains immunosuppressive potency comparable to the parent drug sirolimus, with an IC₅₀ of 1 nmol/L in the phytohemagglutinin (PHA)-stimulated human lymphocyte proliferation assay [1]. In striking contrast, 39-O-demethyl rapamycin—another sirolimus metabolite differing only in the position of O-demethylation on the macrocyclic lactone ring—exhibits an IC₅₀ of 2 × 10¹ μg/L, representing an approximately 100,000-fold reduction in immunosuppressive potency relative to the parent compound (IC₅₀ 2 × 10⁻⁴ μg/L in the same study) [2]. For reference, parent sirolimus typically demonstrates IC₅₀ values of approximately 1 nmol/L (~0.9 μg/L) in analogous PHA-stimulated human peripheral blood mononuclear cell proliferation assays [3]. This demonstrates that the 41-O-demethyl modification uniquely preserves the pharmacophore integrity required for FKBP12 binding and subsequent mTOR inhibition, whereas demethylation at position 39 effectively abolishes immunosuppressive activity.

Immunosuppression Metabolite pharmacology T-lymphocyte proliferation

In Vitro Metabolic Formation Rate: 41-O-Demethyl Sirolimus vs. M2 (Ring-Opened Dihydro Species) in Human Intestinal and Liver Microsomes

In incubations of sirolimus with microsomes prepared from human jejunal mucosal scrapings and human liver, the CYP3A4-mediated formation of 41-O-demethyl (also designated 39-O-demethyl in some nomenclature systems) sirolimus was at least 5-fold greater than the formation of M2, a ring-opened dihydro species that represents a major non-CYP3A4-mediated degradation product [1]. In human liver homogenate, 41-O-demethyl sirolimus and M2 were formed in roughly equal amounts, while in jejunal homogenate 41-O-demethyl sirolimus was not detected, indicating tissue-specific metabolic partitioning [1]. This contrasts with the clinical whole-blood distribution data from Leung et al. (2006), where 41-O-demethyl, 7-O-demethyl, and multiple hydroxy/dihydroxy/didemethyl metabolites collectively accounted for 3%–10% of drug-derived products at 1 hour and 6%–17% at 24 hours post-dose, with unchanged sirolimus representing only 35% of total radioactivity based on AUC₀–₁₄₄ₕ [2].

Drug metabolism CYP3A4 First-pass extraction Metabolite profiling

Immunoassay Cross-Reactivity: 41-O-Demethylsirolimus vs. Hydroxysirolimus in the Microparticle Enzyme Immunoassay (MEIA) for Sirolimus TDM

In the validated microparticle enzyme immunoassay (MEIA) for sirolimus therapeutic drug monitoring, 41-O-demethylsirolimus at a concentration of 5 ng/mL cross-reacted with the assay antibody by a mean of 86%–127% (N=4), demonstrating near-equimolar cross-reactivity with the parent drug [1]. In the same assay system, hydroxysirolimus at an identical concentration of 5 ng/mL cross-reacted by only 44%–50% (N=4)—approximately half the cross-reactivity of the 41-O-demethyl metabolite [1]. This differential cross-reactivity is clinically significant because 41-O-demethyl rapamycin, together with single hydroxylation products, constitutes the bulk of circulating sirolimus metabolites and maintains a stable proportion over time regardless of concomitant cyclosporine or tacrolimus therapy [2]. Consequently, the MEIA assay exhibits a consistent mean positive bias of 21% versus HPLC-MS/MS when measuring sirolimus in pooled patient samples [1], a bias driven disproportionately by the 41-O-demethyl metabolite fraction.

Therapeutic drug monitoring Immunoassay interference Metabolite cross-reactivity Sirolimus quantification

Temporal Stability of Circulating Metabolite Proportion: 41-O-Demethyl Rapamycin and Hydroxylation Products as a Consistent Metabolite Fraction Independent of Transplant Duration and Co-Medication

In a clinical study measuring sirolimus metabolites in blood samples from transplant patients using HPLC with tandem mass-spectrometric detection, 41-O-demethyl rapamycin and single hydroxylation products—the two metabolite species known to cross-react in commercial immunoassay systems—were found to constitute the bulk of all measured metabolic products and, critically, to form a remarkably stable proportion of total metabolites [1]. This proportional stability was maintained both with respect to time since transplantation (samples collected up to 292 days post-transplant) and with concomitant use of cyclosporine or tacrolimus as co-immunosuppressants [1]. This contrasts with other sirolimus metabolites (e.g., 7-O-demethyl, didemethyl, and dihydroxy species) whose relative proportions vary more substantially across patient populations and clinical conditions. The Trepanier et al. (1998) review confirms that 41-O-demethyl RAPA is the major metabolite both in vivo and in vitro [2], consistent with the Leung et al. (2006) clinical pharmacokinetic data showing whole-blood metabolite distribution ranging from 3%–10% at 1 hour to 6%–17% at 24 hours post-dose [3].

Metabolite stability Transplant pharmacology Therapeutic drug monitoring Pharmacokinetic modeling

Regulatory Reference Standard Utility: 41-O-Demethyl Rapamycin as a Pharmacopeial-Traceable Impurity Standard for Sirolimus ANDA and DMF Filings

41-O-demethyl rapamycin is commercially supplied as a characterized reference standard with detailed analytical data compliant with regulatory guidelines, specifically intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) submissions related to sirolimus (rapamycin) commercial production [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This regulatory positioning differentiates 41-O-demethyl rapamycin from less-characterized or research-grade sirolimus metabolites (e.g., 7-O-demethyl rapamycin, 39-O-demethyl rapamycin) that lack the same level of regulatory-compliant characterization and documentation. The patent literature explicitly claims 41-O-desmethyl rapamycin as a distinct chemical entity with defined mass spectrometric characterization—deprotonated molecular ion at m/z 899 and characteristic DCI fragmentation pattern including ions at m/z 591, 569, 559, 543, 529, 421, and 308 [2]—enabling unambiguous identity confirmation in regulated analytical environments.

Reference standard ANDA filing Drug Master File Method validation Quality control

41-O-Demethyl Rapamycin (CAS 142382-16-9): Evidence-Backed Application Scenarios for Analytical, Pharmacological, and Regulatory Use


Therapeutic Drug Monitoring (TDM) Immunoassay Bias Correction: Calibrating for 41-O-Demethylsirolimus Interference in MEIA and CMIA Platforms

Clinical laboratories using commercial sirolimus immunoassays (MEIA or CMIA) require 41-O-demethyl rapamycin as a primary metabolite calibrator to quantify and correct for assay positive bias. Given that 41-O-demethylsirolimus cross-reacts at 86%–127% versus only 44%–50% for hydroxysirolimus in the same assay [1], and that 41-O-demethyl together with hydroxylation products constitutes the bulk of circulating metabolites with a stable proportion independent of time post-transplant and concomitant immunosuppressant use [2], this single metabolite standard enables laboratories to estimate the metabolite-driven bias component in their immunoassay results without needing to source every individual sirolimus metabolite. This targeted correction approach is supported by the consistent 21% mean positive bias observed between MEIA and HPLC-MS/MS in pooled patient samples [1].

CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies: Using 41-O-Demethyl Rapamycin as a Probe Metabolite Endpoint for Sirolimus Metabolic Stability Assays

Pharmaceutical researchers investigating CYP3A4-mediated drug-drug interactions involving sirolimus or its derivatives (everolimus, temsirolimus) can use 41-O-demethyl rapamycin as a quantitative endpoint metabolite in human liver and intestinal microsomal incubation systems. The compound's formation exceeds that of the non-CYP3A4 degradation product M2 by at least 5-fold in human jejunal and liver microsomes [3], establishing it as the predominant CYP3A4-specific metabolite marker. This application is particularly relevant for assessing perpetrator or victim DDI potential of new chemical entities that may compete for CYP3A4 binding, where monitoring 41-O-demethyl rapamycin formation provides a more specific readout of CYP3A4 activity than tracking parent drug depletion alone.

ANDA/DMF Reference Standard for Sirolimus Generic Drug Development: Impurity Profiling and Method Validation

Generic pharmaceutical companies developing sirolimus products for ANDA submission can deploy 41-O-demethyl rapamycin as a pharmacopeial-traceable impurity reference standard for HPLC-UV and HPLC-MS/MS method validation. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP standards can be provided [4]. Its patent-defined structural identity via mass spectrometry (deprotonated molecular ion at m/z 899 with characteristic fragmentation ions at m/z 591, 569, 559, 543, 529, 421, and 308) [5] provides unambiguous confirmation of identity in system suitability testing. The compound's status as the major in vivo and in vitro sirolimus metabolite [6] further justifies its inclusion as a specified impurity in sirolimus drug substance and drug product monographs.

Structure-Activity Relationship (SAR) Studies of mTOR Inhibition: Pharmacophore Mapping Using Position-Specific Demethylated Rapamycin Analogs

Medicinal chemistry groups investigating the structural determinants of FKBP12 binding and mTOR inhibition can use 41-O-demethyl rapamycin in direct comparison with 39-O-demethyl rapamycin to map the pharmacophoric contribution of specific methoxy groups. The dramatic potency differential—41-O-demethyl retaining IC₅₀ ≈ 1 nmol/L in lymphocyte proliferation assays [7] versus 39-O-demethyl showing approximately 100,000-fold lower potency [8]—demonstrates that the C41 methoxy group on the cyclohexyl moiety is dispensable for target engagement, whereas the C39 methoxy group on the macrocyclic lactone is critical. This positional selectivity information derived from well-characterized metabolite standards guides rational design of next-generation rapalogs with optimized metabolic stability and target affinity profiles.

Quote Request

Request a Quote for Rapamycin, 41-O-demethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.